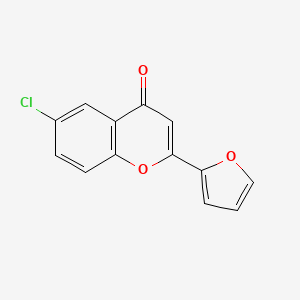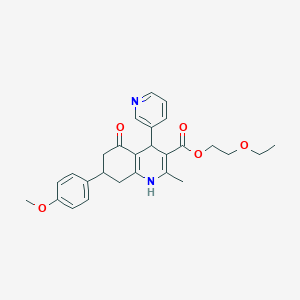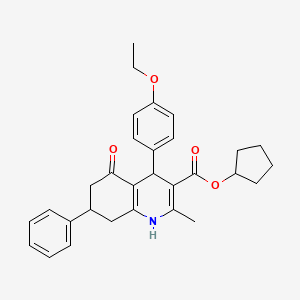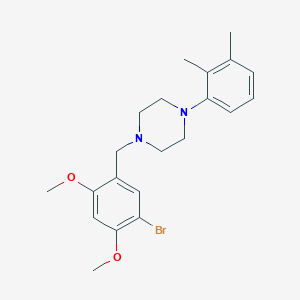![molecular formula C26H22N2O3S B4982070 N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide, also known as TAT2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzohydrazide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide is not fully understood. However, it has been proposed that N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's anti-inflammatory effects are believed to be due to its ability to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been shown to modulate various biochemical pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's solubility in water is limited, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. Further preclinical studies are needed to fully understand N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's mechanism of action and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's pharmacokinetic properties may enhance its potential as a therapeutic agent. Furthermore, the combination of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide involves the reaction of 2-thienylacetic acid with phenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methylphenyl isocyanate to yield N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. This method has been optimized to yield high purity and yield of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-14-16-21(17-15-19)26(31,23-13-8-18-32-23)25(30)27-28(22-11-6-3-7-12-22)24(29)20-9-4-2-5-10-20/h2-18,31H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCHDHZRPYFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)


![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)